molecular formula C19H18ClN5O2S B2364536 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 886960-54-9

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2364536
CAS No.: 886960-54-9
M. Wt: 415.9
InChI Key: LXVQAVUEQLLVBW-UHFFFAOYSA-N
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Description

The compound 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide features a 1,2,4-triazin-3-yl core substituted with a 4-chlorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety attached to a 3-methylphenyl group. This structure combines a heterocyclic triazin ring with aromatic and lipophilic substituents, making it a candidate for pharmaceutical applications, particularly in anti-inflammatory or antimicrobial contexts .

Properties

IUPAC Name

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-12-3-2-4-15(9-12)22-17(26)11-28-19-24-23-16(18(27)25(19)21)10-13-5-7-14(20)8-6-13/h2-9H,10-11,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVQAVUEQLLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. This intermediate is then reacted with various reagents to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its triazine core is known to exhibit activity against various microorganisms, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is part of a broader class of 1,2,4-triazin-3-yl sulfanyl acetamides. Below is a systematic comparison with key analogs, focusing on structural variations, synthetic methods, and physicochemical/biological properties.

2.1. Structural Variations
Compound ID/Reference Triazin Substituents Acetamide Substituent Key Structural Differences
Target Compound 6-(4-chlorophenyl)methyl N-(3-methylphenyl) Meta-methylphenyl; 4-Cl-benzyl on triazin
6-methyl N-(4-chlorophenyl) Para-chlorophenyl; methyl on triazin
6-methyl N-(4-isopropylphenyl) Bulky isopropyl group on acetamide
5-(furan-2-yl) on triazole* Varied N-aryl Triazole core vs. triazin; furan substituent
5-(thiophen-2-yl) on triazol N-(4-fluorophenyl) Thiophene substituent; fluoro-phenyl

*Note: describes triazole derivatives, highlighting heterocycle variability.

2.3. Physicochemical Properties
  • Melting Points :
    • Target Compound: Expected to have a higher melting point than ’s 4-isopropylphenyl analog due to reduced steric bulk.
    • : Para-substituted analogs (e.g., 4-methylphenyl, 13a) melt at 288°C, while 4-methoxyphenyl (13b) melts at 274°C, indicating substituent polarity impacts crystallinity.

Research Findings and Trends

Substituent Effects :

  • Triazin Core : Methyl or small alkyl groups () improve synthetic accessibility, while aryl groups (e.g., 4-chlorophenylmethyl) enhance bioactivity at the cost of synthetic complexity.
  • Acetamide Moieties : Para-substituted aryl groups (e.g., 4-Cl, 4-OCH₃) are common, but meta-substituents (e.g., 3-methylphenyl in the target) may alter binding kinetics due to steric and electronic effects .

Synthetic Optimization: Diazonium coupling ( ) and dehydrosulfurization ( ) are versatile for introducing sulfanyl and aryl groups. DCC-mediated methods favor high yields, while I₂/Et₃N enables access to novel derivatives .

Crystallography and Validation :

  • X-ray studies (e.g., ) confirm hydrogen bonding patterns critical for stability. The target compound’s 3-methylphenyl group may disrupt crystal packing compared to para-substituted analogs, affecting solubility .

Biological Activity

2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex compound with a molecular formula of C18H15ClFN5O2S and a molecular weight of approximately 419.9 g/mol. This compound exhibits significant biological activity and has potential applications in medicinal chemistry and organic synthesis. Its unique structure includes a triazine ring, chlorophenyl group, and methylphenyl group, which contribute to its diverse chemical properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observable biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity Overview

Research indicates that 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. The structure activity relationship (SAR) indicates that specific substitutions enhance its cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. It shows moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide:

Compound NameStructural FeaturesBiological Activity
2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(naphthalen-1-YL)acetamideContains a naphthalenyl groupAnticancer properties
4-amino-N-(3-methylphenyl)-6-(4-chlorophenyl)-5-thioxoimidazolidineThiazolidine ringAntimicrobial activity
6-amino-N-(p-tolyl)-thiazoleThiazole ringAnticancer activity

The uniqueness of this compound lies in its specific combination of functional groups which may enhance its binding affinity to biological targets compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for several cell lines (e.g., MCF7 breast cancer cells).
  • Antimicrobial Testing : The compound was screened against multiple bacterial strains and showed promising results with an emphasis on its effectiveness against Gram-positive bacteria.
  • Enzyme Inhibition Assays : The inhibition of AChE was evaluated using standard protocols, demonstrating that the compound could serve as a potential lead in developing treatments for Alzheimer's disease.

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